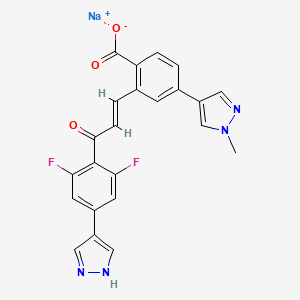
Hydroxy-PEG12-acid
Descripción general
Descripción
Hydroxy-PEG12-acid is a PEG derivative containing a hydroxyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.
Aplicaciones Científicas De Investigación
CRISPR-Responsive Smart Materials
Hydroxy-PEG12-acid is utilized in the creation of CRISPR-responsive smart materials. These materials are designed to respond to biological cues, particularly nucleic acids, making them useful for drug delivery, medical devices, and diagnostics. The CRISPR-associated nuclease Cas12a acts as a sensor and material actuator, leading to rapid and targeted material responses to DNA inputs. This approach is applied in the development of hydrogels like polyethylene glycol-DNA (PEG-DNA) hydrogels for controlled cargo release, including small molecules and living cells, and in diagnostics through microfluidic paper-based devices (Gayet et al., 2020).
Biomedical Imaging and Drug Delivery
Hydroxy-PEG12-acid is instrumental in fabricating nanomaterials like luminescent hydroxyapatite nanorods for biomedical imaging and drug delivery. These nanorods are modified to improve water dispersibility and optical properties, making them suitable for biological imaging and controlled drug release (Heng et al., 2016).
Tissue Engineering Scaffolds
In tissue engineering, hydroxy-PEG12-acid is used to modify hydrogels like poly(ethylene glycol) diacrylate (PEGDA) for cellular biocompatibility and responsive behavior. These hydrogels support cell viability and can be optimized for various applications, including muscle tissue engineering (Scott et al., 2019).
Enhancing Bio-stability of Hyaluronic Acid Hydrogels
Hydroxy-PEG12-acid contributes to improving the physical properties of hyaluronic acid hydrogels. These hydrogels are treated to enhance mechanical properties and stability, supporting cell attachment and proliferation, making them suitable for various biomedical applications (Lee et al., 2018).
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O15/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h28H,1-26H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLYMZWGLMNLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-PEG12-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B1192829.png)